molecular formula C9H8N2O B13683303 2-(1-Methoxyvinyl)isonicotinonitrile

2-(1-Methoxyvinyl)isonicotinonitrile

Cat. No.: B13683303
M. Wt: 160.17 g/mol
InChI Key: PYFFNBYLOFOBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxyvinyl)isonicotinonitrile is an organic compound that features a methoxyvinyl group attached to an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyvinyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methoxyvinyl precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For instance, a typical procedure might include the reaction of isonicotinonitrile with a methoxyvinyl halide in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyvinyl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxyvinyl group can be oxidized under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyvinyl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group results in the formation of primary amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methoxyvinyl)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyvinyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyisonicotinonitrile
  • 3-Methoxyvinylisonicotinonitrile
  • 4-Methoxyvinylisonicotinonitrile

Uniqueness

2-(1-Methoxyvinyl)isonicotinonitrile is unique due to the specific positioning of the methoxyvinyl group, which can significantly influence its reactivity and interaction with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1-methoxyethenyl)pyridine-4-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-7(12-2)9-5-8(6-10)3-4-11-9/h3-5H,1H2,2H3

InChI Key

PYFFNBYLOFOBIN-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=NC=CC(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.